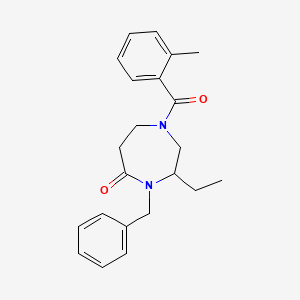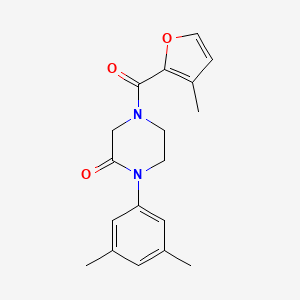
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. This compound has been extensively researched for its potential applications in the field of neuroscience.
作用机制
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a selective antagonist of the GABA-A receptor. This means that it binds to the receptor and prevents the action of GABA, which is the natural ligand of the receptor. By blocking the action of GABA, 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 leads to an increase in neuronal excitability, which can have a variety of effects on the brain.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has also been found to decrease anxiety and impair memory consolidation.
实验室实验的优点和局限性
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a highly selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of GABA-A receptors in the brain. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 also has a relatively short half-life, which allows for precise control of its effects. However, 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been found to have some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate its potential therapeutic applications. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been found to decrease anxiety and impair memory consolidation, which could make it a potential treatment for anxiety disorders and post-traumatic stress disorder. Another possible direction is to investigate its effects on different subtypes of GABA-A receptors. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 is a selective antagonist of the GABA-A receptor, but there are several subtypes of this receptor, each with different properties. Investigating the effects of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 on different subtypes of GABA-A receptors could provide valuable insights into the role of these receptors in the brain. Finally, future research could investigate the pharmacokinetics of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513, including its distribution, metabolism, and elimination from the body. Understanding the pharmacokinetics of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 could help to optimize its use in lab experiments and potential therapeutic applications.
Conclusion:
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 is a valuable tool for studying the role of GABA-A receptors in the brain. It has several advantages for lab experiments, including its high selectivity and short half-life. 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has also been found to have a variety of biochemical and physiological effects, including an increase in dopamine release and a decrease in anxiety. Future research on 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 could investigate its potential therapeutic applications, its effects on different subtypes of GABA-A receptors, and its pharmacokinetics.
合成方法
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 as a white crystalline solid.
科学研究应用
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been extensively researched for its potential applications in the field of neuroscience. It has been found to be a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This property of 4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has made it a valuable tool for studying the role of GABA-A receptors in the brain.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-19-16-23(22(26)20-12-8-7-9-17(20)2)14-13-21(25)24(19)15-18-10-5-4-6-11-18/h4-12,19H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOUKCPDGSYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-ethyl-1-(2-methylbenzoyl)-1,4-diazepan-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)
![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)